molecular formula C10H12FNO4 B13133591 2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoicacid

2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoicacid

Cat. No.: B13133591
M. Wt: 229.20 g/mol
InChI Key: PFNMZJLXOSGLIW-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorine atom, and a benzyl group with two hydroxyl groups attached to the benzene ring. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorine atom is introduced into the propanoic acid backbone. The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzyl ring can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-fluoropropanoic acid: Lacks the benzyl group with hydroxyl substitutions.

    2-Amino-2-(2,4-dihydroxybenzyl)propanoic acid: Lacks the fluorine atom.

    3-Fluoro-2-hydroxybenzylamine: Lacks the propanoic acid backbone.

Uniqueness

2-Amino-2-(2,4-dihydroxybenzyl)-3-fluoropropanoic acid is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H12FNO4

Molecular Weight

229.20 g/mol

IUPAC Name

2-amino-2-[(2,4-dihydroxyphenyl)methyl]-3-fluoropropanoic acid

InChI

InChI=1S/C10H12FNO4/c11-5-10(12,9(15)16)4-6-1-2-7(13)3-8(6)14/h1-3,13-14H,4-5,12H2,(H,15,16)

InChI Key

PFNMZJLXOSGLIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)CC(CF)(C(=O)O)N

Origin of Product

United States

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